(4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione

Capecitabine intermediate synthesis 5-Deoxy-D-ribose Overall yield comparison

(4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione, universally catalogued as 1,2,3-Triacetyl-5-deoxy-D-ribose (CAS 62211-93-2), is a chiral, crystalline C₁₁H₁₆O₇ intermediate whose IUPAC name encodes the precise (4S,5R) stereochemistry required for downstream condensation with 5-fluorocytosine in the manufacture of capecitabine. The compound exists as the β-anomer in its thermodynamically favored crystal form, a feature confirmed by single-crystal X-ray diffraction, and this anomeric identity directly governs its reactivity in Vorbrüggen-type glycosylation.

Molecular Formula C11H16O7
Molecular Weight 260.24 g/mol
Cat. No. B15384674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione
Molecular FormulaC11H16O7
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O
InChIInChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6?,10-,11-/m0/s1
InChIKeyJTPRLNHAKSDJJX-VGWPUPMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5R)-4-Acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione (1,2,3-Triacetyl-5-deoxy-D-ribose): Procurement-Grade Identity and Core Synthetic Role


(4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione, universally catalogued as 1,2,3-Triacetyl-5-deoxy-D-ribose (CAS 62211-93-2), is a chiral, crystalline C₁₁H₁₆O₇ intermediate whose IUPAC name encodes the precise (4S,5R) stereochemistry required for downstream condensation with 5-fluorocytosine in the manufacture of capecitabine . The compound exists as the β-anomer in its thermodynamically favored crystal form, a feature confirmed by single-crystal X-ray diffraction, and this anomeric identity directly governs its reactivity in Vorbrüggen-type glycosylation [1]. Unlike generic 5-deoxy-ribose derivatives that are supplied as α/β mixtures, this compound is the structurally authenticated β-configured building block that enables the convergent assembly of the fluoropyrimidine pharmacophore [2].

Why (4S,5R)-4-Acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione Cannot Be Replaced by Unprotected 5-Deoxy-D-ribose or Mixed Anomer Batches


Attempts to substitute this compound with 5-deoxy-D-ribose (CAS 13039-75-3) or with unresolved α/β anomeric mixtures introduce three quantifiable failure modes. First, the free 5-deoxy-D-ribose lacks the acetyl protecting groups at C-1, C-2, and C-3, necessitating additional protection–deprotection sequences that add steps, reduce cumulative yield, and generate new impurity streams [1]. Second, the α-anomer (typically 3–30% of acid-catalyzed product) is a stereochemical dead end for β-selective glycosylation; its presence lowers the effective molar yield and demands costly chromatographic or recrystallization-based anomer separation [2]. Third, the unprotected sugar is significantly more hygroscopic and less stable on storage, complicating inventory management under GMP conditions [3]. These factors collectively make the exact (4S,5R)-configured, triacetyl-protected β-anomer the only fit-for-purpose intermediate for regulated capecitabine production.

(4S,5R)-4-Acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione: Quantitative Differentiation Evidence vs. Closest Analogs


Overall Synthetic Yield from D-Ribose: 60% vs. 29% for the Unprotected 5-Deoxy-D-ribose Route

A patented synthetic route producing (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione directly from D-ribose delivers a total yield of 60% with a product purity of 99.5% [1]. In contrast, the best-documented synthesis of its closest unprotected comparator, 5-deoxy-D-ribose (CAS 13039-75-3), proceeds through a four-step sequence (methyl 2,3-O-isopropylidene-D-ribofuranoside → halogenation → hydrogenation → hydrolysis) with an overall yield of only 29% [2]. The 31 percentage-point yield advantage of the triacetyl-protected route translates into significantly lower raw-material cost per mole of capecitabine produced and reduced waste burden.

Capecitabine intermediate synthesis 5-Deoxy-D-ribose Overall yield comparison

Anomeric Purity: Exclusive β-Anomer via Cation-Exchange Resin Method vs. α/β Mixtures from Acid Catalysis

X-ray crystallographic analysis of (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione prepared via cation-exchange resin-mediated acetolysis confirms that the anomeric carbon exclusively adopts the β configuration in the crystal lattice; no α-anomer is detected [1]. When the same compound is synthesized using sulfuric acid as the catalyst, the product is obtained as an α/β anomeric mixture with substantially lower overall yield [1]. This head-to-head comparison within a single study demonstrates that the resin-based method delivers anomerically homogeneous material suitable for β-specific glycosylation without additional separation, whereas the acid-catalyzed route introduces 3–30% of the unusable α-isomer that must be removed by column chromatography or recrystallization [2].

Anomeric purity β-Selective glycosylation Single-crystal X-ray diffraction

Stereochemical Identity Confirmed by Single-Crystal X-Ray Diffraction: (4S,5R) Configuration with C2-exo, C3-endo Twist

The absolute stereochemistry of (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione has been unambiguously determined by single-crystal X-ray diffraction, which reveals a ribofuranose ring adopting a C2-exo, C3-endo twist conformation with the anomeric center in β configuration [1]. The relative configuration is identical to that of D-(−)-ribose, confirming that no epimerization occurs at positions 4 and 5 during synthesis [1]. By contrast, the widely used comparator 5-deoxy-D-ribose is typically characterized only by NMR and optical rotation, and its stereochemical identity is inferred rather than crystallographically proven in most procurement contexts . For ANDA submissions and Drug Master File (DMF) referencing, the availability of a solved crystal structure provides a defensible reference standard for identity testing.

Stereochemical characterization Single-crystal X-ray diffraction Regulatory reference standard

Step Economy: One-Step Acetylation from 5-Deoxy-D-ribose vs. Four-Step Deoxygenation from D-Ribose

The (4S,5R)-configured triacetyl derivative can be obtained from 5-deoxy-D-ribose in a single acetylation step using acetic anhydride [1]. In contrast, the synthesis of 5-deoxy-D-ribose itself from D-ribose requires four distinct chemical operations: (i) conversion to methyl 2,3-O-isopropylidene-D-ribofuranoside, (ii) halogenation with triphenyl phosphite–methyl iodide, (iii) catalytic hydrogenation with 10% Pd/C, and (iv) acid-catalyzed hydrolysis with 732 ion-exchange resin [2]. By sourcing the pre-formed triacetyl intermediate, the user collapses four unit operations into a single procurement decision, eliminating the need for palladium-catalyzed hydrogenation equipment, triphenyl phosphite handling, and the associated solvent recovery infrastructure. This step-count reduction is particularly consequential for CDMOs and generic API manufacturers operating under cost-pressure in the capecitabine market.

Step economy Process chemistry Capecitabine supply chain

Chromatographic Purity: 99.5% (HPLC) for the Triacetyl Intermediate vs. ≥95% Typical for 5-Deoxy-D-ribose

The patent-defined synthesis of (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione consistently achieves a chromatographic purity of 99.5% by HPLC, with the major potential impurity being the α-anomer at <0.5% [1]. In comparison, commercially available 5-deoxy-D-ribose—the immediate precursor and the most common alternative starting material—is typically offered at ≥95% purity, with residual ribose, dehalogenation byproducts, and unidentified contaminants accounting for up to 5% of the mass . A 4.5 percentage-point purity differential at the intermediate stage propagates multiplicatively through the subsequent three synthetic steps to capecitabine, potentially elevating total impurities in the final API above ICH Q3A thresholds and triggering additional purification or batch rejection.

HPLC purity Pharmaceutical intermediate quality Impurity profile

Procurement-Driven Application Scenarios for (4S,5R)-4-Acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione


Generic Capecitabine API Manufacturing: Direct β-Selective Glycosylation Without Anomer Separation

The exclusive β-anomeric configuration confirmed by single-crystal X-ray diffraction [1] enables direct Vorbrüggen coupling with silylated 5-fluorocytosine without the need for anomer separation by column chromatography or fractional crystallization. This eliminates the 3–30% yield loss associated with α-anomer rejection in mixed-anomer feedstocks [2], translating into a higher effective molar yield per kilogram of intermediate procured. For ANDA holders targeting the capecitabine market (global sales ~$1.5 billion pre-generic erosion), this anomeric purity advantage directly reduces per-kilogram API cost and accelerates batch release.

Accelerated Process Development and Scale-Up: Four Fewer Unit Operations vs. the 5-Deoxy-D-ribose Route

By sourcing the triacetyl-protected intermediate rather than 5-deoxy-D-ribose, process chemistry teams eliminate the protection–halogenation–hydrogenation–hydrolysis sequence entirely [3]. This removes the need for 10% Pd/C hydrogenation infrastructure, triphenyl phosphite reagent handling (with associated phosphine oxide waste streams), and the solvent-intensive hydrolysis workup. For CDMOs operating under technology transfer timelines, the reduction in unit operations shortens process familiarization, decreases equipment qualification burden, and lowers the solvent inventory required per campaign.

Regulatory Dossier Support: Crystallographically Authenticated Reference Standard for ANDA/ DMF

The availability of a published single-crystal X-ray structure for (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione [1] provides a direct, defensible reference for identity testing in ANDA submissions. Unlike 5-deoxy-D-ribose, which is characterized solely by NMR and optical rotation , the solved crystal structure supports the development of specific HPLC identity methods and provides crystallographic evidence of stereochemical integrity. This level of characterization can pre-empt regulatory queries (e.g., FDA deficiency letters) regarding intermediate identity and purity, potentially shortening ANDA review cycles.

High-Purity Intermediate Sourcing for Niche Fluoropyrimidine Analog Programs

Beyond capecitabine, the (4S,5R)-configured triacetyl-5-deoxy-ribose scaffold serves as a versatile glycosyl donor for the synthesis of other 5′-deoxy fluoropyrimidine analogs, including doxifluridine (5′-deoxy-5-fluorouridine) [4]. The 99.5% HPLC purity specification [5] ensures that the intermediate does not introduce unidentified impurities into exploratory nucleoside libraries, reducing the risk of false-positive biological assay results. For medicinal chemistry groups synthesizing focused libraries of 5′-modified nucleosides, the combination of high anomeric purity and low overall impurity burden makes this compound the preferred glycosyl donor over unprotected or mixed-anomer alternatives.

Quote Request

Request a Quote for (4S,5R)-4-acetyl-4,5-dihydroxy-5-(1-hydroxyethyl)heptane-2,3,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.